molecular formula C15H9ClF4N2S B6199213 N-(4-fluorophenyl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine hydrochloride CAS No. 2680539-09-5

N-(4-fluorophenyl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B6199213
CAS No.: 2680539-09-5
M. Wt: 360.8
InChI Key:
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Description

N-(4-fluorophenyl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine hydrochloride (FTTH) is a novel compound that has recently been developed for use in scientific research and lab experiments. FTTH is a small molecule that has a wide range of applications in the fields of biochemistry and physiology. FTTH has been shown to have various biochemical and physiological effects, and is a promising compound for further research and development.

Scientific Research Applications

N-(4-fluorophenyl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research. It has been used in studies of protein-protein interactions, protein-ligand interactions, and receptor-ligand interactions. This compound has also been used in studies of drug metabolism and pharmacokinetics. Additionally, this compound has been used in studies of enzyme inhibition and enzyme activation.

Mechanism of Action

N-(4-fluorophenyl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine hydrochloride acts as an antagonist to a variety of receptors, including G-protein coupled receptors, ion channels, and nuclear receptors. This compound binds to these receptors and blocks their activity, thereby inhibiting the signal transduction pathways that are activated by the receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and has been shown to inhibit the activity of certain ion channels, such as the N-methyl-D-aspartate receptor. Additionally, this compound has been shown to inhibit the activity of certain G-protein coupled receptors, such as the serotonin receptor.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine hydrochloride has several advantages for use in lab experiments. It is highly soluble in aqueous solutions, making it easy to use in a variety of experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. The main limitation of this compound is that it is not very selective and can bind to a variety of receptors.

Future Directions

N-(4-fluorophenyl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine hydrochloride has a wide range of potential applications in scientific research and lab experiments. Further research is needed to explore the potential of this compound in drug discovery and development, as well as its potential use in the treatment of various diseases. Additionally, further research is needed to explore the potential of this compound in the development of novel therapeutic agents. Finally, further research is needed to explore the potential of this compound in the development of novel imaging agents.

Synthesis Methods

N-(4-fluorophenyl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine hydrochloride is a small molecule that can be synthesized through a variety of methods. The most common method of synthesis is the reaction of 4-fluorophenylthiazole with 3,4,5-trifluorophenyl isocyanide. This reaction produces this compound in a high yield and is relatively simple to perform. Other methods of synthesis have been developed, including the use of a palladium catalyst and the reaction of 4-fluorophenylthiazole and 3,4,5-trifluorophenyl isocyanate in a solvent-free system.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine hydrochloride involves the reaction of 4-fluoroaniline with 3,4,5-trifluorobenzaldehyde to form an intermediate Schiff base, which is then reacted with thioacetamide to form the final product.", "Starting Materials": [ "4-fluoroaniline", "3,4,5-trifluorobenzaldehyde", "thioacetamide", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 4-fluoroaniline (1.0 equiv) in hydrochloric acid (6.0 equiv) and cool the solution to 0-5°C.", "Step 2: Slowly add 3,4,5-trifluorobenzaldehyde (1.1 equiv) to the solution with stirring and maintain the temperature at 0-5°C for 2 hours.", "Step 3: Add thioacetamide (1.2 equiv) to the reaction mixture and stir at room temperature for 12 hours.", "Step 4: Add sodium hydroxide solution to the reaction mixture until the pH reaches 9-10.", "Step 5: Extract the product with diethyl ether (3x) and combine the organic layers.", "Step 6: Wash the organic layer with water (3x) and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 8: Dissolve the crude product in ethyl acetate and add hydrochloric acid to the solution to obtain the final product as a hydrochloride salt." ] }

2680539-09-5

Molecular Formula

C15H9ClF4N2S

Molecular Weight

360.8

Purity

95

Origin of Product

United States

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